molecular formula C13H12N4OS B2644066 1-(1-methyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea CAS No. 899947-32-1

1-(1-methyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea

Cat. No.: B2644066
CAS No.: 899947-32-1
M. Wt: 272.33
InChI Key: NUBSIQYJWONIQR-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea is a synthetic organic compound featuring a urea core that links two privileged heterocyclic structures in medicinal chemistry: a 1-methylindole and a thiazole. The indole scaffold is a ubiquitous motif in biologically active compounds and natural products, with derivatives demonstrating a broad spectrum of pharmacological activities, including antiviral, anti-inflammatory, anticancer, and anti-HIV properties . The thiazole ring is another significant heterocycle known for its presence in various therapeutic agents and its role in forming key interactions with biological targets. The urea functional group itself is of central importance in modern drug discovery. Urea derivatives are renowned for their ability to form multiple stable hydrogen bonds with protein targets, which is a fundamental principle for achieving high potency and selectivity in drug-receptor interactions . This specific molecular architecture makes this compound a compound of high interest for hit-to-lead optimization campaigns and for probing biological pathways where such heterocyclic systems are known to be active. Researchers can utilize this compound as a key intermediate or building block in the automated, multistep continuous flow synthesis of complex, drug-like small molecules, a method that provides rapid and efficient access to functionalized heterocycles for extensive biological evaluation . This product is intended for research and development purposes in a laboratory setting only. It is not intended for use in humans, animals, or as a component in diagnostic procedures.

Properties

IUPAC Name

1-(1-methylindol-3-yl)-3-(1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-17-8-10(9-4-2-3-5-11(9)17)15-12(18)16-13-14-6-7-19-13/h2-8H,1H3,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBSIQYJWONIQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with thiazol-2-ylamine in the presence of a coupling reagent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under mild conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea can undergo several types of chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products.

    Substitution: The urea group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various reduced indole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-(1-methyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea as an anticancer agent. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Effectiveness
MCF75.2High
A5498.4Moderate
HeLa7.0High

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Antiviral Properties

In addition to its anticancer potential, this compound has been investigated for its antiviral activity. A study indicated that it effectively inhibits viral replication in vitro, particularly against strains of HIV and other RNA viruses. The mechanism appears to involve interference with viral entry and replication processes .

Pesticidal Activity

The thiazole moiety in the compound contributes to its pesticidal properties, making it a candidate for agricultural applications. Research has demonstrated that formulations containing this compound exhibit potent activity against various agricultural pests, including aphids and caterpillars. Field trials have shown a reduction in pest populations by up to 70% when applied at optimal concentrations .

Polymer Development

The unique structural features of this compound allow it to be utilized in the development of novel polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices results in materials that are not only more durable but also exhibit improved resistance to environmental degradation .

Case Study 1: Anticancer Research

A collaborative study involving several universities explored the effects of this compound on breast cancer cells. The results showed that treatment with varying concentrations led to significant apoptosis in MCF7 cells, suggesting a promising avenue for further drug development targeting breast cancer .

Case Study 2: Agricultural Application

In a controlled field experiment, researchers applied formulations containing this compound on crops infested with aphids. The results indicated a substantial decrease in aphid populations within two weeks of application, demonstrating its efficacy as a biopesticide .

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(1-methyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea with structurally related urea derivatives, focusing on substituent effects, synthetic yields, molecular weights, and biological activities.

Table 1: Key Structural and Functional Comparisons

Compound Structure (Simplified) Substituents/R-Groups Molecular Weight ([M+H]+) Yield (%) Biological Activity (IC₅₀ or MIC) Reference
1-(3-Fluorophenyl)-3-(thiazol-2-yl)urea 3-Fluorophenyl 484.2 85.1 Not reported
1-(3,5-Dichlorophenyl)-3-(thiazol-2-yl)urea 3,5-Dichlorophenyl 534.2 83.7 Not reported
1-(3-Trifluoromethylphenyl)-3-(thiazol-2-yl)urea 3-Trifluoromethylphenyl 534.1 86.7 Not reported
1-(Benzothiazol-2-yl)-3-arylurea derivatives Varied aryl groups (e.g., chloro, methoxy) 350–602 63–88 17β-HSD10 inhibition (low µM)
Imidazole-thiazole urea derivatives Bromophenyl, trifluoromethyl ~500–600 Not reported CdFabK inhibition (IC₅₀: 0.10–0.24 µM)
Thiophenylthiazole ureas (TTU series) Thiophene, methoxyphenyl ~400–550 45–87 Antitubercular activity (no data)

Key Observations:

Substituent Effects on Activity :

  • Electron-withdrawing groups (e.g., Cl, CF₃) on the aryl ring enhance biochemical potency. For example, highlights that bromophenyl and trifluoromethyl substituents improve CdFabK inhibition (IC₅₀: 0.10–0.24 µM) compared to unsubstituted analogs .
  • Indole’s planar structure may confer unique binding interactions compared to phenyl or benzothiazole groups, though direct comparisons are absent in the evidence.

Synthetic Yields :

  • Most thiazolyl-urea derivatives exhibit high yields (83–88%) regardless of substituents, suggesting robust synthetic routes .

Molecular Weight and Solubility :

  • Compounds with bulkier substituents (e.g., TTU15 in , MW ~550) may face solubility challenges, whereas smaller groups (e.g., methoxy) improve pharmacokinetic profiles .

Biological Activity Trends :

  • Benzothiazolyl ureas (e.g., 4ba in ) show low micromolar inhibition of 17β-HSD10, indicating urea’s role in hydrogen bonding with enzyme active sites .
  • Thiazole-imidazole hybrids in demonstrate improved antibacterial activity against Clostridioides difficile (MIC: 1.56–6.25 µg/mL), highlighting the importance of heterocyclic diversity .

Biological Activity

1-(1-methyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea, often referred to as a derivative of thiazole and indole, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is part of a larger class of urea derivatives that exhibit diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

IUPAC Name: this compound
Molecular Formula: C11H10N4OS
Molecular Weight: 246.29 g/mol
CAS Number: Not available

The structural features of this compound include an indole moiety and a thiazole ring, which are known to contribute significantly to its biological activity. The indole structure is recognized for its role in modulating various biological pathways, while the thiazole ring enhances the compound's interaction with target proteins.

Research indicates that the biological activity of this compound is mediated through several mechanisms:

  • Receptor Modulation: The compound acts as a receptor modulator, influencing pathways relevant to cell proliferation and apoptosis.
  • Enzyme Inhibition: It exhibits inhibitory effects on specific enzymes, which can lead to altered metabolic processes within cells.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole-containing compounds. For instance:

  • In vitro Studies: A study demonstrated that derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth .
CompoundCell LineIC50 (µM)Mechanism
Compound AJurkat9.88HDAC Inhibition
Compound BCaki179.03Apoptosis Induction

Antimicrobial Activity

Thiazole derivatives have been noted for their antimicrobial properties. In one study, compounds with similar structures were tested against various bacterial strains and exhibited promising antibacterial activity .

Case Studies

A recent case study evaluated the effects of thiazole derivatives on renal cancer cells. The results indicated that certain modifications in the chemical structure enhanced the anticancer activity significantly:

  • Study Findings: The introduction of electron-withdrawing groups at specific positions on the thiazole ring increased cytotoxic effects against renal cancer cells .

Q & A

Q. What are the established synthetic routes for 1-(1-methyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea, and how are intermediates optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of indole and thiazole precursors. For example:

  • Step 1 : Functionalization of the indole moiety (e.g., methylation at the 1-position using methyl iodide under basic conditions).
  • Step 2 : Coupling the indole intermediate with a thiazole derivative via urea linkage using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous solvents like DMF or THF.
  • Purification : Recrystallization or column chromatography is critical to isolate the product with >95% purity. Reaction conditions (temperature, solvent choice, and stoichiometry) are optimized using Design of Experiments (DoE) to minimize side products .

Q. How can researchers characterize the structural integrity of this compound?

  • X-ray crystallography : Resolves the 3D conformation, confirming urea linkage geometry and intramolecular hydrogen bonding (e.g., N–H⋯O interactions observed in similar urea derivatives) .
  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., methyl group on indole at δ ~3.7 ppm; thiazole protons at δ ~7.5–8.0 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C13_{13}H12_{12}N4_4OS requires m/z 288.0732).

Q. What preliminary biological screening approaches are recommended for this compound?

  • Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based or radiometric assays (e.g., IC50_{50} determination via dose-response curves).
  • Cellular viability studies : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays to evaluate cytotoxicity.
  • Receptor binding : Radioligand displacement assays (e.g., for GPCRs or nuclear receptors) to assess affinity .

Advanced Research Questions

Q. How can reaction yields be improved while minimizing by-products in large-scale synthesis?

  • Solvent optimization : Replace DMF with acetonitrile or dichloromethane to reduce side reactions.
  • Catalyst screening : Palladium-based catalysts (e.g., Pd/C) enhance coupling efficiency in heterocyclic systems.
  • Continuous flow systems : Implement microreactors for better temperature control and scalability, achieving >80% yield with <5% impurities .

Q. What computational tools are effective in predicting the compound’s reactivity or binding modes?

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict oxidation/reduction sites.
  • Molecular docking : AutoDock Vina or Schrödinger Suite simulates interactions with biological targets (e.g., ATP-binding pockets in kinases).
  • Reaction path search algorithms : Tools like GRRM or AFIR (used by ICReDD) predict feasible synthetic pathways and transition states .

Q. How can contradictory biological activity data be resolved?

  • Dose-response validation : Replicate assays across multiple cell lines or enzyme isoforms to rule out off-target effects.
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may influence results.
  • Structural analogs : Synthesize derivatives (e.g., substituting thiazole with oxazole) to isolate structure-activity relationships (SAR) .

Q. What strategies ensure compound stability under varying experimental conditions?

  • pH stability studies : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC.
  • Light sensitivity : Store in amber vials if UV-Vis analysis shows photodegradation (e.g., λmax shifts indicate structural changes).
  • Thermal analysis : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures (>200°C typical for urea derivatives) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionImpact on Yield/Purity
SolventAnhydrous DMF or THFMinimizes hydrolysis of urea
Coupling AgentEDCI/HOBtReduces racemization
Temperature0–5°C (step 1); RT (step 2)Controls exothermic reactions
PurificationSilica gel chromatographyRemoves unreacted intermediates

Q. Table 2. Common Analytical Challenges and Solutions

ChallengeSolutionReference Technique
Overlapping NMR peaks2D NMR (COSY, HSQC)
Low crystallinityVapor diffusion (MeOH/DCM)
Impurity detection at trace levelsUPLC-MS with charged aerosol detection

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